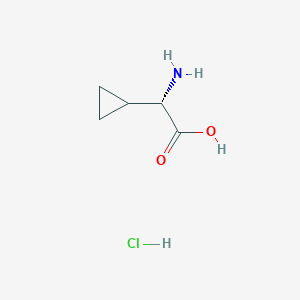
2-Amino-5-(trifluoromethyl)benzaldehyde
概要
説明
2-Amino-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group at the second position and a trifluoromethyl group at the fifth position on a benzaldehyde ring
作用機序
Target of Action
Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
Compounds with similar structures are believed to exert their activity by inhibition of mitochondrial electron transport at the cytochrome bc (1) complex .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to interfere with mitochondrial electron transport .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on its predicted mode of action, it could potentially inhibit certain enzymes and disrupt mitochondrial electron transport .
Action Environment
It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto the benzaldehyde ring. One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde followed by reduction to introduce the amino group. The reaction conditions often include the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental safety during production .
化学反応の分析
Types of Reactions: 2-Amino-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Amino-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-5-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
- 2-Amino-3-(trifluoromethyl)benzaldehyde
- 2-Amino-4-(trifluoromethyl)benzaldehyde
- 2-Amino-6-(trifluoromethyl)benzaldehyde
Comparison: 2-Amino-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
特性
IUPAC Name |
2-amino-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZNCYHVGXQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)









